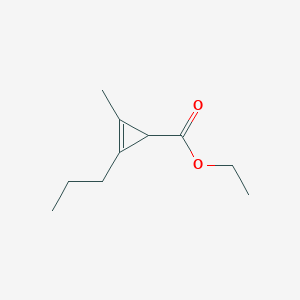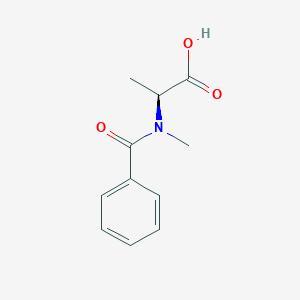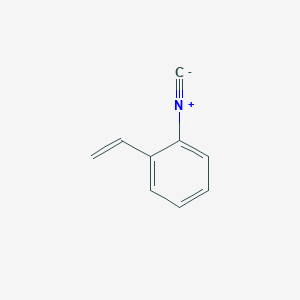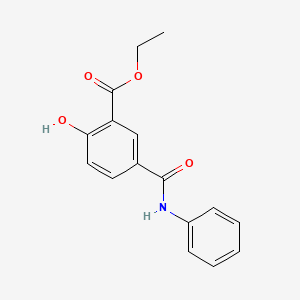![molecular formula C6H8N10O14 B14680698 N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide CAS No. 35082-21-4](/img/structure/B14680698.png)
N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide is a complex organic compound characterized by the presence of nitroso and trinitroethyl groups
Vorbereitungsmethoden
The synthesis of N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide involves multiple steps. One common method is the nitration of appropriate precursors using nitric acid under controlled conditions. . Industrial production methods may involve large-scale nitration and reduction processes, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The nitroso and nitro groups can participate in substitution reactions, often involving nucleophiles. Common reagents used in these reactions include nitric acid, reducing agents like hydrogen or metal hydrides, and nucleophiles such as amines
Wissenschaftliche Forschungsanwendungen
N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.
Biology: Investigated for its potential effects on biological systems, including its role in nitrosation and nitrosylation reactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and explosives due to its high energy content
Wirkmechanismus
The mechanism of action of N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide involves its interaction with molecular targets through nitrosation and nitrosylation processes. These reactions can modify proteins, nucleic acids, and other biomolecules, affecting their function and activity. The compound’s effects are mediated through the formation of nitroso and nitro intermediates, which can participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide can be compared with other nitroso and nitro compounds, such as:
Nitrosamines: Similar in structure but differ in their specific functional groups and reactivity.
Nitroalkanes: Contain nitro groups but lack the nitroso functionality.
Nitrosothiols: Feature nitroso groups attached to sulfur atoms instead of carbon or nitrogen. The uniqueness of this compound lies in its combination of nitroso and trinitroethyl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
35082-21-4 |
|---|---|
Molekularformel |
C6H8N10O14 |
Molekulargewicht |
444.19 g/mol |
IUPAC-Name |
N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide |
InChI |
InChI=1S/C6H8N10O14/c17-7-9(3-5(11(19)20,12(21)22)13(23)24)1-2-10(8-18)4-6(14(25)26,15(27)28)16(29)30/h1-4H2 |
InChI-Schlüssel |
KEMQCJUGPHSILU-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])N=O)N(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R)-1-(Ethenyloxy)ethyl]benzene](/img/structure/B14680618.png)





![5-chloro-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14680668.png)
![Methyl 8-oxo-7-oxabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B14680680.png)

![3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene](/img/structure/B14680715.png)




